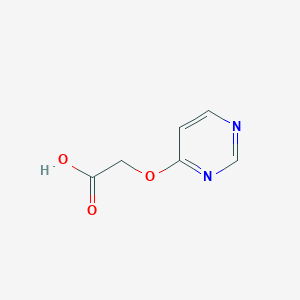

2-(Pyrimidin-4-yloxy)acetic acid

Description

2-(Pyrimidin-4-yloxy)acetic acid (CAS: 1239837-25-2) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . The structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) linked via an ether oxygen to an acetic acid group.

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-pyrimidin-4-yloxyacetic acid |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)3-11-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) |

InChI Key |

AYGSTFBXNTZECB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yloxy)acetic acid typically involves the reaction of pyrimidine derivatives with chloroacetic acid under basic conditions. One common method includes the use of sodium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aqueous medium, and the product is isolated through acidification and subsequent crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring under basic conditions.

Major Products Formed

Oxidation: Carboxylate derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism by which 2-(Pyrimidin-4-yloxy)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

- Linker Variability : The acetic acid group is connected via oxygen in the primary compound, whereas sulfur (thioether) or additional aromatic rings (e.g., pyridinyl) alter electronic properties and binding affinities .

- Substituent Effects: Halogens (Cl, F) and functional groups (cyano, methoxy) influence solubility, reactivity, and target specificity. For example, the dichloro-fluoro substitution in the pyridine derivative enhances herbicidal activity .

- Complexity : Larger molecules like the methoxyacrylate derivative () are designed for agrochemical applications, leveraging extended conjugation for stability .

Research and Development Trends

- Coordination Polymers : Sulfur-linked pyrimidine-acetic acid derivatives () are prioritized in materials science for constructing metal-organic frameworks (MOFs) .

- Herbicide Development : Halogenated pyridine/pyrimidine-acetic acid hybrids () are under investigation for targeted weed control .

- Safety Gaps: Limited safety data for this compound highlights the need for comprehensive toxicological profiling .

Biological Activity

2-(Pyrimidin-4-yloxy)acetic acid, also known by its hydrochloride form, has garnered attention in the scientific community for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry and biological research. This article delves into the various aspects of its biological activity, including its mechanism of action, research findings, and potential therapeutic uses.

Molecular Characteristics:

- CAS Number: 2551114-52-2

- Molecular Formula: C6H7ClN2O3

- Molecular Weight: 190.6 g/mol

- Purity: 95%

The synthesis of this compound generally involves the reaction of pyrimidine derivatives with chloroacetic acid, often facilitated by bases like sodium hydroxide or potassium carbonate to enhance yield and purity.

This compound exerts its biological effects through interactions with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological responses. The precise pathways involved are still under investigation but may include effects on cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Antiviral Effects

Studies have also explored the antiviral properties of this compound. It has shown promise in inhibiting viral replication in specific models, indicating a potential role in antiviral drug development .

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, making it an interesting candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent against infections.

- Antiviral Research : In a study focusing on viral infections, this compound was found to reduce viral load significantly in infected cell cultures, suggesting mechanisms that warrant further exploration for antiviral drug development.

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner, particularly in leukemia cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(Pyrimidin-2-yloxy)acetic acid | Moderate antimicrobial effects | Less potent than 2-(pyrimidin-4-yloxy) |

| 2-(Pyrimidin-5-yloxy)acetic acid | Limited research available | Potentially similar properties |

| 2-(Pyrimidin-6-yloxy)acetic acid | Emerging studies suggest activity | Requires further investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.